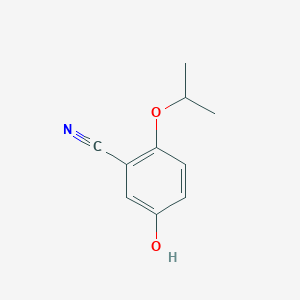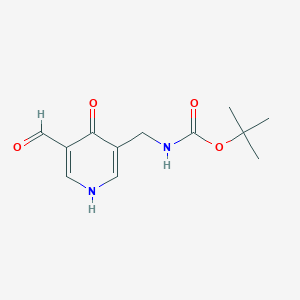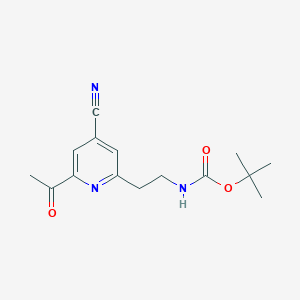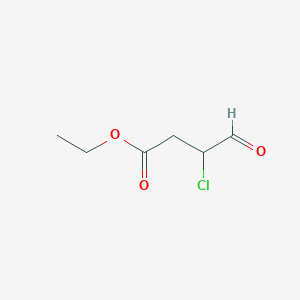
1-(3-Amino-5-bromopyridin-4-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-5-bromopyridin-4-YL)ethanone is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group at the 3rd position and a bromine atom at the 5th position of the pyridine ring, with an ethanone group attached to the 4th position
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Amino-5-bromopyridin-4-YL)ethanone can be synthesized through several methods. One common approach involves the bromination of 3-amino-4-pyridinyl ethanone using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and is carried out at a temperature range of 0-25°C to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions: 1-(3-Amino-5-bromopyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Sodium azide, potassium cyanide, thiols; reactions often require polar aprotic solvents like dimethylformamide or acetonitrile and may be catalyzed by transition metals.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
1-(3-Amino-5-bromopyridin-4-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials science for the development of novel compounds with desired properties.
作用机制
The mechanism by which 1-(3-Amino-5-bromopyridin-4-YL)ethanone exerts its effects is largely dependent on its interaction with molecular targets. The amino and bromine groups allow for specific binding to enzymes or receptors, potentially inhibiting or modulating their activity. The compound may also participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to its biological activity.
相似化合物的比较
1-(3-Aminopyridin-4-yl)ethanone: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(3-Amino-5-chloropyridin-4-yl)ethanone: Chlorine atom instead of bromine, which may alter its chemical properties and interactions.
1-(3-Amino-5-fluoropyridin-4-yl)ethanone:
Uniqueness: 1-(3-Amino-5-bromopyridin-4-YL)ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
属性
分子式 |
C7H7BrN2O |
|---|---|
分子量 |
215.05 g/mol |
IUPAC 名称 |
1-(3-amino-5-bromopyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H7BrN2O/c1-4(11)7-5(8)2-10-3-6(7)9/h2-3H,9H2,1H3 |
InChI 键 |
KZUIFAFQUOGYLW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=NC=C1N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Chloro-2H-pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B14849766.png)


![2-Methoxy-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14849773.png)





![2-[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14849804.png)


